molecular formula C10H14N2O B1291013 (6-(Pyrrolidin-1-yl)pyridin-2-yl)methanol CAS No. 868755-48-0

(6-(Pyrrolidin-1-yl)pyridin-2-yl)methanol

Cat. No.: B1291013
CAS No.: 868755-48-0
M. Wt: 178.23 g/mol
InChI Key: INCLVFBQYYTJLC-UHFFFAOYSA-N
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Description

(6-(Pyrrolidin-1-yl)pyridin-2-yl)methanol is a chemical compound with the molecular formula C10H14N2O and a molecular weight of 178.23 g/mol It is characterized by a pyridine ring substituted with a pyrrolidine ring and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-(Pyrrolidin-1-yl)pyridin-2-yl)methanol typically involves the reaction of 2-chloromethyl-6-(pyrrolidin-1-yl)pyridine with a suitable base, such as sodium hydroxide, in the presence of a solvent like ethanol. The reaction proceeds through nucleophilic substitution, where the hydroxide ion replaces the chlorine atom, resulting in the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form the corresponding alcohols or amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides, thiols, or amines can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Chemistry: (6-(Pyrrolidin-1-yl)pyridin-2-yl)methanol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study the interactions of pyridine derivatives with biological targets, such as enzymes and receptors.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

  • (6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol
  • (6-(Pyrrolidin-1-yl)pyridin-4-yl)methanol
  • (6-(Pyrrolidin-1-yl)pyridin-2-yl)ethanol

Comparison: (6-(Pyrrolidin-1-yl)pyridin-2-yl)methanol is unique due to the position of the hydroxymethyl group on the pyridine ring. This positional difference can significantly influence the compound’s reactivity, binding affinity, and overall biological activity. Compared to its analogs, this compound may exhibit distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.

Properties

IUPAC Name

(6-pyrrolidin-1-ylpyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c13-8-9-4-3-5-10(11-9)12-6-1-2-7-12/h3-5,13H,1-2,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INCLVFBQYYTJLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=CC(=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20640200
Record name [6-(Pyrrolidin-1-yl)pyridin-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

868755-48-0
Record name [6-(Pyrrolidin-1-yl)pyridin-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Hydroxymethyl)-6-(pyrrolidin-1-yl)pyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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